2-Chloro-4-isopropyl-5-methylthiazole
Description
Properties
IUPAC Name |
2-chloro-5-methyl-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMLWTKGEJPFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Chloro 4 Isopropyl 5 Methylthiazole
Classical and Contemporary Thiazole (B1198619) Synthesis Routes for Derivatives
The construction of the thiazole nucleus has been a subject of extensive research, leading to the development of several named reactions that form the foundation of thiazole chemistry. These methods, along with their modern adaptations, provide versatile pathways to a wide array of thiazole derivatives.
Hantzsch Thiazole Synthesis and Its Modern Adaptations
First described in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for constructing the thiazole ring. scholaris.ca The classical approach involves the condensation reaction between an α-haloketone and a thioamide. scholaris.caijper.org This reaction proceeds via a cyclocondensation mechanism to afford the desired thiazole derivative.
Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and substrate scope. These include the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter time frames compared to conventional heating. nih.gov Solvent-free conditions have also been explored, offering a more environmentally friendly approach to the synthesis of Hantzsch thiazole derivatives. researchgate.net Furthermore, solid-phase synthesis techniques have been developed, which are particularly useful for the generation of thiazole-containing peptide libraries. nih.govfigshare.com
Below is a table summarizing various adaptations of the Hantzsch synthesis:
| Modification | Key Features | Advantages |
| Microwave-Assisted | Utilizes microwave heating to accelerate the reaction. nih.gov | Reduced reaction times, often higher yields. nih.gov |
| Solvent-Free | Reactions are conducted without a solvent, often by grinding reactants together. researchgate.net | Environmentally friendly, simplified workup. researchgate.net |
| Solid-Phase Synthesis | One of the reactants is attached to a solid support, facilitating purification. nih.govfigshare.com | High-throughput synthesis, simplified purification of products. nih.gov |
| Catalyst-Free | Certain variations can proceed efficiently without the need for a catalyst under mild conditions. researchgate.net | Avoids catalyst cost and potential contamination of the product. researchgate.net |
Alternative Cyclization Strategies (e.g., Robinson-Gabriel, Cook-Heilborn Analogues)
While the Hantzsch synthesis is prevalent, other cyclization strategies provide alternative routes to thiazole derivatives, sometimes offering advantages in terms of accessible substitution patterns.
The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole, but analogous reactions can be adapted for thiazole synthesis. researchgate.netwikipedia.org This method is particularly useful for the synthesis of oxazoles and can be conceptually extended to sulfur-containing heterocycles. wikipedia.org
The Cook-Heilborn synthesis is a notable method for producing 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. wikipedia.org A key advantage of this method is the ability to introduce an amino group at the 5-position of the thiazole ring, a substitution pattern not directly accessible through the classical Hantzsch synthesis. wikipedia.org
These alternative strategies broaden the synthetic chemist's toolkit for accessing diverse thiazole structures.
Targeted Synthesis of 2-Chloro-4-isopropyl-5-methylthiazole Precursors and Analogues
The specific synthesis of this compound and its precursors often involves multi-step sequences that utilize fundamental thiazole-forming reactions. The following subsections explore documented routes that are directly relevant to the construction of this particular molecule and its close analogues.
Routes Involving Allyl Isothiocyanate Derivatives and Halogenation
A common strategy for the synthesis of 2-chlorothiazole (B1198822) derivatives involves the use of allyl isothiocyanate or its derivatives. google.comepo.orggoogle.com Allyl isothiocyanate is a readily available starting material. nih.gov The synthesis of 2-chloro-5-(chloromethyl)thiazole, a closely related analogue, has been achieved by reacting allyl isothiocyanate with a chlorinating agent. epo.orgsemanticscholar.org This process typically involves an electrophilic cyclization mechanism.
In a related approach, 2-chloroallyl isothiocyanate can be reacted with a chlorinating agent like sulfuryl chloride to yield 2-chloro-5-(chloromethyl)thiazole. google.com Another patented method describes the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent to produce the same compound. epo.org These methods highlight the utility of isothiocyanate precursors in the formation of the 2-chlorothiazole core.
The following table outlines a general reaction scheme for this approach:
| Starting Material | Reagent | Product |
| Allyl isothiocyanate | Chlorinating Agent (e.g., Cl₂) | 2-chloro-5-(chloromethyl)thiazole |
| 2-Chloroallyl isothiocyanate | Chlorinating Agent (e.g., SO₂Cl₂) | 2-chloro-5-(chloromethyl)thiazole |
| 3-Chloro-1-isothiocyanato-1-propene | Chlorinating Agent | 2-chloro-5-chloromethyl-1,3-thiazole epo.org |
Methods Utilizing Thioamides and α-Haloketones for Thiazole Ring Formation
This approach is a direct application of the Hantzsch thiazole synthesis. orientjchem.org To synthesize a 4-isopropyl-5-methylthiazole core, one would require 3-bromo-4-methylpentan-2-one (B3370012) (an α-haloketone with the desired isopropyl and methyl groups) and a suitable thioamide. For instance, the reaction of an α-haloketone with thiourea (B124793) is a common method to produce 2-aminothiazoles. orgsyn.org
A patent describes the synthesis of 2-isopropyl-4-hydroxymethylthiazole through the condensation of 2-methylpropanethioamide (B17427) with a halogenated derivative of 2,2-dimethyl-4-methylene-1,3-dioxolane. google.com The resulting hydroxymethylthiazole can then be chlorinated to 2-isopropyl-4-chloromethylthiazole, which is a structural isomer of the target compound. google.com This demonstrates the principle of using a thioamide to introduce the substituent at the 2-position and an α-haloketone or its equivalent to provide the substituents at the 4- and 5-positions.
A study on the kinetics of thiazole formation investigated the reaction between 3-chloroacetylacetone and various thioamides, further illustrating the versatility of this method. orientjchem.org
Multi-Step Approaches from Aminothiazole Derivatives
An alternative strategy involves the initial synthesis of a 2-aminothiazole (B372263) derivative, which can then be chemically modified to introduce the chloro substituent at the 2-position. The synthesis of 2-aminothiazoles is well-established, often accomplished via the Hantzsch reaction of an α-haloketone with thiourea. orgsyn.orgnih.govmdpi.com
For instance, 2-amino-4-methylthiazole (B167648) can be synthesized from chloroacetone (B47974) and thiourea. orgsyn.org Subsequent introduction of the isopropyl group at the 5-position would be a necessary, though potentially challenging, step. More direct routes involve starting with an appropriately substituted α-haloketone.
Once the desired 2-amino-4-isopropyl-5-methylthiazole (B33956) is obtained, the amino group can be replaced with a chloro group via a Sandmeyer-type reaction. This typically involves diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) chloride catalyst. This two-step sequence (Hantzsch synthesis followed by Sandmeyer reaction) represents a viable, albeit multi-step, approach to the target 2-chlorothiazole.
Advancements in Green Chemistry Principles Applied to Thiazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of thiazole synthesis, these principles have been applied through various innovative techniques, including multi-component reactions, the use of recyclable catalysts, green solvents, and energy-efficient methods like microwave and ultrasonic irradiation. nih.govbepls.com These approaches offer significant advantages in terms of economic viability and environmental sustainability. researchgate.net
Multi-Component Reaction (MCR) Strategies for Thiazole Scaffolds
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. iau.irresearchgate.net This approach is highly valued in green chemistry for its efficiency, as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. researchgate.netresearchgate.net The synthesis of the thiazole scaffold, the core of this compound, has been a fertile ground for the application of MCRs.
One notable example is the one-pot synthesis of thiazole derivatives from primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methyl imidazole (B134444) under solvent-free conditions. iau.ir This method provides rapid access to a diverse range of substituted thiazoles in good yields. iau.ir Another innovative approach is the chemoenzymatic one-pot multicomponent synthesis of thiazoles, which utilizes enzymes like trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This chemoenzymatic strategy allows for the synthesis of thiazole derivatives in high yields under mild, enzyme-catalyzed conditions. nih.gov
Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | N-methyl imidazole, solvent-free, room temperature | Substituted thiazoles | Good | iau.ir |
| Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas (PPT), 45 °C | Substituted thiazoles | Up to 94% | nih.gov |
| Oxo components, primary amines, thiocarboxylic acids, isocyanide | One-pot | 2,4-disubstituted thiazoles | Not specified | researchgate.net |
| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free | Hantzsch thiazole derivatives | Good | researchgate.net |
Development and Application of Recyclable Catalysts (e.g., Biocatalysts, Heterogeneous Catalysts)
A key tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The development of recyclable catalysts is particularly significant as it addresses both economic and environmental concerns. nih.gov In thiazole synthesis, both biocatalysts and heterogeneous catalysts have been successfully employed.
Biocatalysts: Chitosan (B1678972), a natural biopolymer, and its derivatives have emerged as effective, eco-friendly biocatalysts for thiazole synthesis. nih.govmdpi.com For instance, a cross-linked chitosan hydrogel has been used as a recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This biocatalyst demonstrated high yields, mild reaction conditions, and could be reused multiple times without a significant drop in catalytic efficiency. mdpi.com Similarly, a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) has shown superior performance compared to unmodified chitosan, exhibiting greater surface area and higher thermal stability. nih.govacs.org
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. nih.gov NiFe2O4 nanoparticles have been utilized as a reusable catalyst for the one-pot, multicomponent synthesis of thiazole scaffolds in an ethanol:water solvent system. acs.org This method is noted for its facile and green nature. acs.org The catalyst can be recovered and reused multiple times without a significant loss of activity. acs.org
Table 2: Performance of Recyclable Catalysts in Thiazole Synthesis
| Catalyst | Catalyst Type | Reaction | Key Advantages | Recyclability | Reference |
|---|---|---|---|---|---|
| Cross-linked chitosan hydrogel | Biocatalyst | Synthesis of thiazole derivatives | High yields, mild conditions, expanded surface area | Reusable multiple times with minimal efficiency loss | mdpi.com |
| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Biocatalyst | Synthesis of thiazole derivatives | Higher yields than unmodified chitosan, greater thermal stability | Reusable multiple times without significant loss of potency | nih.govacs.org |
| NiFe2O4 Nanoparticles | Heterogeneous | One-pot synthesis of thiazole scaffolds | Facile, green, high yields | Reusable for several cycles | acs.org |
Utilization of Green Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are those that are environmentally benign, non-toxic, and preferably derived from renewable resources. mdpi.com The synthesis of thiazoles has been successfully demonstrated in a variety of green solvents, as well as under solvent-free conditions.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com The synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com Polyethylene glycol (PEG) is another green solvent that has been found to be effective for thiazole synthesis, sometimes acting as a phase-transfer catalyst to increase the reaction rate. bepls.com Ionic liquids and deep eutectic solvents (DESs) have also been employed as green reaction media, often leading to shorter reaction times and higher efficiency compared to conventional organic solvents. mdpi.com
Solvent-free reactions represent an even greener alternative, as they eliminate solvent waste entirely. researchgate.net The Hantzsch condensation of 2-bromoacetophenones with thiourea has been carried out under solvent-free conditions, resulting in the rapid formation of 2-aminothiazoles in good yields. organic-chemistry.org Grinding reactants together using a mortar and pestle at room temperature is another solvent-free technique that has been applied to thiazole synthesis. researchgate.net
Table 3: Green Solvents and Solvent-Free Conditions in Thiazole Synthesis
| Method | Solvent/Condition | Reactants | Product Type | Advantages | Reference |
|---|---|---|---|---|---|
| Reflux | Water | Dithiocarbamates and α-halocarbonyl compounds | 4-substituted-2-(alkylsulfanyl)thiazoles | Catalyst-free, high yields | bepls.com |
| Heating | PEG-400 | α-diazoketones and thiourea | 2-aminothiazoles | Catalyst-free, simple, rapid | bepls.com |
| Cyclocondensation | Ionic Liquids (e.g., [BMIM]PF6) | α-tosyloxyketones with thiobenzamide | 2-phenylthiazoles | Shorter reaction times than conventional solvents | mdpi.com |
| Grinding | Solvent-free | 2′-hydroxy-5′chloro-α-haloketones, thiourea, and o-hydroxybenzaldehyde | Hantzsch thiazole derivatives | Reduced waste, high yield | researchgate.net |
Microwave and Ultrasonic-Assisted Synthetic Techniques
Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.orgnih.gov These techniques are considered green because they are more energy-efficient and can reduce reaction times from hours to minutes. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave heating has been widely applied to the synthesis of thiazole derivatives. researchgate.net For example, the iodine-mediated condensation of a ketone with thiourea in DMF under microwave irradiation significantly enhanced the reaction rate and improved yields compared to conventional methods. researchgate.net The synthesis of thiazole-substituted dibenzofurans has also been achieved using both conventional and microwave irradiation, with the latter offering a more efficient route. researchgate.net A comparison of conventional and microwave-assisted synthesis of various heterocyclic compounds, including benzothiazoles, showed a 95% to 98% reduction in reaction time and a 3% to 113% increase in yields with the microwave method. nih.gov
Ultrasonic-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation. rsc.org This technique has been successfully used for the synthesis of thiazole derivatives, offering benefits such as shorter reaction times, high yields, and simple experimental setups. mdpi.com The synthesis of novel rhodanine (B49660) derivatives using ultrasound irradiation resulted in yields of up to 99% in just 2 minutes, compared to 30-150 minutes required for similar yields with conventional reflux methods. wisdomlib.org The combination of a recyclable biocatalyst, like a chitosan hydrogel, with ultrasonic irradiation further enhances the sustainability of thiazole synthesis. mdpi.com
Table 4: Comparison of Conventional vs. Microwave and Ultrasonic-Assisted Thiazole Synthesis
| Synthesis | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzimidazole/Benzothiazole derivatives | Conventional | 2 - 8 hours | Varies | nih.gov |
| Benzimidazole/Benzothiazole derivatives | Microwave | 3 - 10 minutes | 3-113% increase | nih.gov |
| 2-amino-4-phenylthiazole | Conventional | 12 hours | 45-65% | researchgate.net |
| 2-amino-4-phenylthiazole | Microwave | A few minutes | 70-92% | researchgate.net |
| Rhodanine derivatives | Conventional (reflux) | 30 - 150 minutes | Varies | wisdomlib.org |
| Rhodanine derivatives | Ultrasonic | 2 minutes | Up to 99% | wisdomlib.org |
| Thiazole derivatives | Conventional (thermal) | Longer reaction time | Lower yields | rsc.org |
| Thiazole derivatives | Ultrasonic | 30 - 60 minutes | 83-92% | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Isopropyl 5 Methylthiazole
Electrophilic and Nucleophilic Substitution Pathways on the Thiazole (B1198619) Ring
The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic attacks, which is further modulated by its substituents.
Electrophilic Substitution: The thiazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental observations indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comwikipedia.org The presence of electron-donating alkyl groups, such as the isopropyl group at C4 and the methyl group at C5, further enhances the electron density of the ring, thereby activating it towards electrophiles. libretexts.orgopenstax.orgcognitoedu.org Consequently, electrophilic substitution on 2-Chloro-4-isopropyl-5-methylthiazole, if the C5 position were unsubstituted, would be strongly favored at that site. However, since the C5 position is already substituted with a methyl group, electrophilic attack would likely occur at the C4-isopropyl group's benzylic position if conditions are suitable for such a reaction, or potentially on the sulfur atom, depending on the nature of the electrophile.
Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, thus, the most susceptible to nucleophilic attack. pharmaguideline.com The presence of a chlorine atom, a good leaving group, at this position makes this compound highly reactive towards nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgnih.gov This reaction typically proceeds through an addition-elimination pathway, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion to restore the aromaticity of the thiazole ring. youtube.comnih.gov
| Reaction Type | Preferred Position | Influence of Substituents |
| Electrophilic Substitution | C5 | The isopropyl and methyl groups are electron-donating, activating the ring. |
| Nucleophilic Substitution | C2 | The chlorine atom at C2 is a good leaving group, facilitating substitution. |
Role of the Chlorine Atom in Directing Thiazole Ring Reactivity and Selectivity
The chlorine atom at the C2 position plays a pivotal role in governing the reactivity and regioselectivity of reactions involving this compound.
The chlorine atom exerts a dual electronic effect on the thiazole ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect, being stronger, deactivates the thiazole ring towards electrophilic attack compared to an unsubstituted thiazole. However, the resonance effect, which involves the donation of a lone pair of electrons from the chlorine atom into the ring, preferentially increases the electron density at the positions ortho and para to the chlorine. In the context of the thiazole ring, this influences the reactivity of the adjacent nitrogen atom and the C5 position.
The most significant role of the chlorine atom is its function as an excellent leaving group in nucleophilic aromatic substitution reactions. nih.gov This allows for the facile introduction of a wide variety of nucleophiles at the C2 position, making it a versatile handle for the synthesis of diverse 2-substituted thiazole derivatives. The regioselectivity of these substitution reactions is almost exclusively at the C2 position due to the inherent electronic deficiency of this carbon and the stability of the departing chloride ion. nih.gov
Mechanistic Studies of Functionalization and Transformation Reactions
The functionalization of this compound can be achieved through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, as well as reduction and oxidation reactions.
Palladium-Catalyzed Cross-Coupling and C-H Activation Reactions (e.g., Pd 1,4-migration)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C2 position of this compound serves as an effective handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chlorothiazole (B1198822) derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method allows for the regioselective introduction of aryl, heteroaryl, or vinyl substituents at the C2 position. nih.govrsc.orgmdpi.com The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
C-H Activation: Direct C-H activation is another powerful strategy for the functionalization of the thiazole ring. Palladium catalysts can selectively activate the C-H bond at the 5-position of the thiazole ring, allowing for direct arylation with aryl halides. researchgate.netnih.govresearchgate.netnih.gov This approach avoids the need for pre-functionalization of the thiazole ring.
1,4-Palladium Migration: In some palladium-catalyzed reactions, a phenomenon known as 1,4-palladium migration can occur. acs.orgnih.govepfl.ch This process involves the intramolecular movement of a palladium species from one position to another, typically from an aryl or vinyl group to an adjacent alkyl group. While not directly reported for this compound, this mechanistic pathway could potentially be involved in side reactions or be harnessed for the remote functionalization of the isopropyl or methyl substituents under specific reaction conditions. The mechanism is thought to proceed through a series of steps including oxidative addition, insertion, and the actual migration event. epfl.ch
| Reaction | Description | Key Features |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of the 2-chlorothiazole with a boronic acid/ester. | Forms C-C bonds at the C2 position. |
| C-H Activation/Arylation | Pd-catalyzed direct reaction of a thiazole C-H bond with an aryl halide. | Functionalizes the C5-position without pre-functionalization. |
| 1,4-Palladium Migration | Intramolecular movement of a palladium catalyst. | Can lead to remote functionalization of alkyl side chains. |
Reduction and Oxidation Reactions Affecting the Thiazole Moiety and its Substituents
Reduction Reactions: The thiazole ring is generally stable to many reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of carbonyl groups and are not expected to reduce the C-Cl bond or the aromatic thiazole ring under standard conditions. bohrium.comyoutube.comorganic-chemistry.orgchemistrysteps.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a wider range of functional groups, but the selective reduction in the presence of a 2-chlorothiazole would require careful control of reaction conditions to avoid undesired side reactions. Catalytic hydrogenation is also a possibility, but conditions would need to be optimized to prevent dehalogenation.
Oxidation Reactions: The thiazole ring can be susceptible to oxidation, particularly at the sulfur atom. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents that can convert sulfides to sulfoxides and sulfones. masterorganicchemistry.commdpi.comorganic-chemistry.orgnih.govrochester.edu The sulfur atom in the thiazole ring of this compound could potentially be oxidized to the corresponding S-oxide or S,S-dioxide. Such oxidation would significantly alter the electronic properties and reactivity of the thiazole ring. The alkyl substituents could also be susceptible to oxidation under more vigorous conditions.
Intramolecular Rearrangements and Cyclization Processes
Thiazole derivatives can participate in a variety of intramolecular rearrangements and cyclization reactions, leading to the formation of more complex heterocyclic systems. For this compound to undergo such reactions, it would first need to be appropriately functionalized. For instance, the introduction of a suitable nucleophilic group on one of the side chains could lead to an intramolecular cyclization where the nucleophile displaces the chlorine atom at the C2 position, forming a fused bicyclic system.
Thermal or photochemical conditions can also induce rearrangements in substituted thiazoles. The specific nature of these rearrangements would be highly dependent on the substitution pattern of the molecule. While no specific intramolecular rearrangements or cyclizations have been reported for this compound itself, the principles of heterocyclic chemistry suggest that such transformations are plausible given the appropriate synthetic design. nih.govresearchgate.net
Derivatization and Structure Reactivity Relationships of 2 Chloro 4 Isopropyl 5 Methylthiazole Analogues
Synthesis of Complex Thiazole (B1198619) Architectures
The construction of elaborate molecular structures from 2-chloro-4-isopropyl-5-methylthiazole and its analogues is crucial for developing novel materials and biologically active compounds. This includes the formation of multi-thiazole systems and the fusion of the thiazole ring with other heterocyclic structures.
The synthesis of molecules containing multiple thiazole units, such as di-, tri-, and tetrathiazoles, has been an area of significant interest due to the diverse biological activities exhibited by these compounds. One common strategy for the formation of such systems involves the reaction of an α-bromoketone derivative of a thiazole with a thiosemicarbazone, leading to the formation of a new thiazole ring. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can be reacted with various thiosemicarbazones to yield dithiazole derivatives. This approach can be extended to synthesize tri- and tetrathiazole systems by using appropriate starting materials containing pre-existing thiazole moieties. researchgate.net
Palladium-catalyzed cross-coupling reactions are another powerful tool for constructing bithiazole frameworks. For example, 2,2'-bithiazoles can be synthesized through the homocoupling of 2-bromothiazole (B21250) in the presence of a palladium catalyst, indium, and lithium chloride. nih.gov Sequential palladium-catalyzed C-H/C-X and C-H/C-H coupling reactions have also been employed to create 2,2'-bithiazole-based copolymers. nih.gov Furthermore, regioselective cross-coupling reactions of dibromothiazoles can be utilized to synthesize unsymmetrically substituted bithiazoles. researchgate.netnih.gov For instance, a 2-substituted 4-bromothiazole (B1332970) can be prepared via a regioselective Suzuki, Sonogashira, or Negishi coupling of 2,4-dibromothiazole, and this product can then undergo a second cross-coupling reaction to form a 2,4'-bithiazole. nih.gov
Below is a table summarizing synthetic approaches to multi-thiazole systems:
| Multi-Thiazole System | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Dithiazoles | Reaction of α-bromoketone thiazole with thiosemicarbazone | 2-bromo-1-(thiazol-5-yl)ethan-1-one, thiosemicarbazone | researchgate.net |
| 2,2'-Bithiazoles | Homocoupling of 2-bromothiazole | Pd(OAc)₂, Indium, LiCl | nih.gov |
| 2,2'-Bithiazole Copolymers | Sequential Pd-catalyzed C-H/C-X and C-H/C-H coupling | Thiazole, Aryl halide, PdCl₂, CuCl | nih.gov |
| 2,4'-Bithiazoles | Regioselective cross-coupling of 2,4-dibromothiazole | 2,4-dibromothiazole, Organozinc/Organotin reagents, Pd(0) catalyst | researchgate.netnih.gov |
Fusing the thiazole ring with other heterocyclic systems can lead to novel compounds with unique chemical and biological properties. Thiazolo[4,5-b]pyridines, for example, are a class of fused heterocycles that have garnered interest. One synthetic route to these compounds involves the annulation of a pyridine (B92270) ring onto a pre-existing thiazole derivative. dmed.org.ua For instance, 2-aminothiazole (B372263) derivatives can undergo a three-component condensation with aldehydes and Meldrum's acid to form substituted thiazolo[4,5-b]pyridines. dmed.org.ua Another approach involves the reaction of 2-aminopyridine-3-thiol (B8597) with α,β-unsaturated aldehydes to construct the thiazolo[4,5-b]pyridine (B1357651) scaffold. dmed.org.ua
The synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has also been explored, particularly in the context of developing kinase inhibitors. A common synthetic strategy begins with a substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine, which is first converted to an aminothiazole. This intermediate then undergoes further functionalization and cyclization to form the fused thiazolo[5,4-b]pyridine ring system. nih.gov
Another notable fused system is 2H-thiazolo[4,5-d] dmed.org.uanih.govrsc.orgtriazole, an unprecedented [5-5]-fused heteroaromatic system. Its synthesis involves the construction of a sulfonylated thiazole ring fused to a triazole, which can then be further functionalized through various reactions, including SNAr, metal-catalyzed couplings, and radical-based alkylations. nih.gov
The following table outlines some of the fused heterocyclic systems derived from thiazole precursors:
| Fused Heterocyclic System | Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridines | Pyridine annulation onto a thiazole ring | 2-Aminothiazole derivatives, Aldehydes, Meldrum's acid | dmed.org.ua |
| Thiazolo[5,4-b]pyridines | Thiazole formation from a substituted pyridine followed by cyclization | 3-Amino-5-bromo-2-chloropyridine, Potassium thiocyanate | nih.gov |
| 2H-Thiazolo[4,5-d] dmed.org.uanih.govrsc.orgtriazoles | Annulation of a bromoaminotriazole with a CS₂ equivalent | Bromoaminotriazole | nih.gov |
Functional Group Interconversions at the 2-, 4-, and 5-Positions of the Thiazole Ring
The ability to modify the functional groups at the 2-, 4-, and 5-positions of the thiazole ring is essential for the synthesis of diverse analogues of this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.
The chlorine atom at the 2-position of this compound makes it an excellent substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, can be used to introduce aryl or vinyl substituents at the 2-position. Similarly, the Heck reaction allows for the coupling of the 2-chlorothiazole (B1198822) with alkenes, organic-chemistry.org while the Sonogashira coupling facilitates the introduction of alkynyl groups. researchgate.net The Negishi coupling, which utilizes organozinc reagents, is another effective method for forming carbon-carbon bonds at the 2-position. wikipedia.org
Functionalization at the 4- and 5-positions often requires the presence of a suitable leaving group, such as a bromine or iodine atom. For instance, 4-bromothiazole derivatives can undergo regioselective cross-coupling reactions to introduce various substituents. nih.gov The 5-position of the thiazole ring is generally the most susceptible to electrophilic substitution, allowing for the introduction of various functional groups. numberanalytics.com Decarboxylation of thiazole-5-carboxylic acids can also be a route to functionalization at this position. rsc.orgrsc.org
A summary of common functional group interconversions on the thiazole ring is provided in the table below:
| Position | Reaction Type | Typical Reagents | Introduced Functional Group |
|---|---|---|---|
| 2-Position (from 2-chloro) | Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst | Aryl, Vinyl |
| 2-Position (from 2-chloro) | Heck Reaction | Alkene, Pd catalyst, Base | Substituted Alkene |
| 2-Position (from 2-chloro) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl |
| 2-Position (from 2-chloro) | Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkyl, Aryl, etc. |
| 4-Position (from 4-bromo) | Cross-Coupling Reactions | Organometallic reagents, Pd catalyst | Various carbon-based groups |
| 5-Position | Electrophilic Substitution | Halogenating agents, Nitrating agents, etc. | Halogen, Nitro, etc. |
| 5-Position | Decarboxylation | Heat or catalyst | Hydrogen or other groups via subsequent reactions |
Systematic Exploration of Alkyl and Halogen Substituent Effects on Chemical Reactivity
The nature and position of alkyl and halogen substituents on the thiazole ring significantly influence its chemical reactivity, particularly in cross-coupling reactions. Understanding these effects is crucial for designing efficient synthetic routes and for predicting the behavior of different analogues.
The electronic properties of substituents play a major role. Electron-donating groups, such as alkyl groups, can increase the electron density of the thiazole ring, which can affect the rate and selectivity of certain reactions. For instance, in palladium-catalyzed direct arylation, the reactivity of the C-H bonds on the thiazole ring is influenced by the electronic nature of the substituents. researchgate.net Theoretical studies have shown that the reactivity of thiazole derivatives towards electrophilic attack is enhanced by electron-donating groups. researchgate.net
The steric hindrance caused by bulky substituents, such as the isopropyl group at the 4-position of this compound, can also have a profound impact on reactivity. Large substituents can hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity of reactions. mdpi.com For example, in the Negishi coupling of secondary alkylzinc halides with aryl halides, the steric bulk of the ligands on the palladium catalyst can affect the ratio of branched to linear products. nih.gov
The type of halogen atom at the 2-position also dictates the reactivity in cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl > F. Therefore, a 2-chlorothiazole will generally be less reactive than its 2-bromo or 2-iodo counterparts in reactions like the Suzuki, Heck, and Sonogashira couplings. This difference in reactivity can be exploited for selective cross-coupling of polyhalogenated thiazoles. nih.gov
The following table summarizes the general effects of alkyl and halogen substituents on the reactivity of the thiazole ring:
| Substituent | Position | Effect | Impact on Reactivity |
|---|---|---|---|
| Alkyl Group (e.g., Isopropyl) | 4-Position | Electron-donating, Steric hindrance | Increases electron density of the ring; may hinder reactions at adjacent positions. |
| Methyl Group | 5-Position | Electron-donating | Enhances reactivity towards electrophiles. |
| Chlorine | 2-Position | Electron-withdrawing, Good leaving group in cross-coupling | Activates the ring for nucleophilic attack; less reactive than bromine or iodine in cross-coupling. |
| Bromine | 2- or 4-Position | Electron-withdrawing, Better leaving group than chlorine | More reactive than chlorine in cross-coupling reactions. |
Computational and Theoretical Chemistry of 2 Chloro 4 Isopropyl 5 Methylthiazole
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure. A DFT study on 2-Chloro-4-isopropyl-5-methylthiazole would involve optimizing its geometry to find the most stable arrangement of its atoms in space. This process calculates key structural parameters.
Hypothetical Data Table for Optimized Geometry:
| Parameter | Predicted Value |
| C-Cl Bond Length (Å) | Data Not Available |
| C-S Bond Lengths (Å) | Data Not Available |
| C-N Bond Lengths (Å) | Data Not Available |
| Key Bond Angles (°) | Data Not Available |
| Dihedral Angles (°) | Data Not Available |
This table illustrates the type of data a DFT study would generate. The values are currently unavailable.
Conformational Analysis and Tautomerism Investigation
The isopropyl group attached to the thiazole (B1198619) ring introduces rotational flexibility, leading to different possible conformations. A computational analysis would explore the potential energy surface to identify the most stable conformers and the energy barriers between them. Furthermore, an investigation into potential tautomers of this compound would clarify if other isomeric forms exist in equilibrium, which could significantly influence its chemical behavior.
Prediction of Chemical Reactivity Parameters and Sites
Computational methods can predict how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
Hypothetical FMO Data Table:
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
This table shows the expected outputs from an FMO analysis, which are currently not available for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored in shades of red) and electron-poor regions (electrophilic sites, shown in blue). For this compound, an MEP map would highlight the electronegative nitrogen and sulfur atoms as potential sites for electrophilic attack, while positive potentials might be located around the hydrogen atoms.
Simulation of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or its interaction with biological targets. Such simulations would identify the transition state structures and calculate the activation energies for various potential reactions, providing a deeper understanding of its chemical kinetics and mechanisms.
Solvation Effects on Electronic Properties and Molecular Interactions
The surrounding solvent medium can significantly influence the electronic properties and molecular interactions of a solute molecule. In the case of this compound, computational and theoretical chemistry provide valuable insights into these solvent-solute interactions, even in the absence of extensive experimental data for this specific compound. By employing quantum chemical calculations, such as Density Functional Theory (DFT) combined with Polarizable Continuum Models (PCM), it is possible to predict how different solvent environments modulate its behavior. nih.govresearchgate.net These models simulate the solvent as a continuous dielectric medium, allowing for the study of electrostatic interactions that are often the primary drivers of solvation effects. researchgate.net
Theoretical studies on various thiazole derivatives have demonstrated that the solvent can alter the electronic structure and, consequently, the reactivity and spectroscopic properties of these molecules. acs.orgnih.gov The polarity of the solvent is a critical factor; polar solvents are generally expected to stabilize polar ground and excited states more effectively than nonpolar solvents. This stabilization can lead to changes in molecular geometry, although such changes are often moderate for rigid cyclic systems like thiazoles. nih.gov
Detailed Research Findings
Research on analogous thiazole derivatives reveals several key trends regarding solvation effects that can be extrapolated to this compound:
Electronic Properties: The electronic properties of thiazole derivatives, such as the dipole moment and the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are sensitive to the solvent environment. mdpi.comacs.org An increase in solvent polarity typically leads to an increase in the dipole moment of the solute molecule due to the stabilization of charge separation. This, in turn, can affect the molecule's reactivity and its interactions with other molecules. jlu.edu.cn The HOMO-LUMO energy gap, which is an indicator of chemical reactivity and electronic excitation energy, also tends to decrease in more polar solvents. researchgate.net This phenomenon, known as solvatochromism, is observed in some thiazole derivatives and results in a red shift (a shift to longer wavelengths) in their UV-visible absorption spectra. mdpi.com
Molecular Interactions: The nature of the solvent also dictates the types of intermolecular interactions that can occur. In protic solvents like water or ethanol, this compound can act as a hydrogen bond acceptor through its nitrogen and sulfur atoms. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions are more likely to dominate. figshare.com The formation of specific solute-solvent interactions, such as hydrogen bonds, can have a more pronounced effect on the electronic properties and stability of the molecule compared to non-specific electrostatic interactions. nih.gov Computational models can help identify the specific atoms involved in these interactions and quantify their strength. nih.gov
Illustrative Data Tables
Table 1: Predicted Solvent Effects on the Dipole Moment and HOMO-LUMO Energy Gap of this compound
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 2.5 | 5.0 |
| n-Hexane | 1.88 | 2.8 | 4.9 |
| Chloroform | 4.81 | 3.2 | 4.7 |
| Acetone | 20.7 | 3.8 | 4.5 |
| Ethanol | 24.55 | 4.1 | 4.4 |
| Acetonitrile | 37.5 | 4.3 | 4.3 |
| DMSO | 46.7 | 4.5 | 4.2 |
| Water | 80.1 | 4.8 | 4.1 |
Table 2: Predicted Wavelength of Maximum Absorption (λmax) of this compound in Different Solvents (Illustrating Solvatochromic Shift)
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| n-Hexane | 1.88 | 280 |
| Chloroform | 4.81 | 285 |
| Acetone | 20.7 | 292 |
| Ethanol | 24.55 | 295 |
| Acetonitrile | 37.5 | 298 |
| DMSO | 46.7 | 302 |
| Water | 80.1 | 305 |
These tables demonstrate that as the polarity of the solvent (indicated by the dielectric constant) increases, a corresponding increase in the dipole moment and a decrease in the HOMO-LUMO energy gap are anticipated. This would also likely result in a bathochromic (red) shift in the UV-visible absorption spectrum. It is important to note that these are generalized trends, and the actual behavior of this compound would need to be confirmed through specific computational or experimental studies.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Isopropyl 5 Methylthiazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Chloro-4-isopropyl-5-methylthiazole, ¹H and ¹³C NMR spectroscopy would provide critical data for regiochemical and stereochemical assignments.
The ¹H NMR spectrum is expected to show distinct signals for the methyl and isopropyl protons. The methyl group attached to the thiazole (B1198619) ring (at C5) would appear as a singlet, while the isopropyl group at C4 would exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The chemical shifts of these protons are influenced by the electronic environment of the thiazole ring, which is modified by the electron-withdrawing chloro substituent at C2.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each carbon atom in this compound would give a unique resonance, and their chemical shifts would confirm the substitution pattern. For instance, the carbon atom C2, bonded to the electronegative chlorine, would resonate at a significantly different field compared to the other ring carbons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound based on Analog Data
| Proton Group | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |
| Isopropyl-CH | Septet | ~3.0 - 3.3 | The methine proton of the isopropyl group. |
| Ring-Methyl | Singlet | ~2.3 - 2.5 | The methyl group attached to the C5 position of the thiazole ring. |
| Isopropyl-CH₃ | Doublet | ~1.2 - 1.4 | The six equivalent protons of the two methyl groups of the isopropyl substituent. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (C-Cl) | ~150 - 155 | Carbon atom directly bonded to chlorine. |
| C4 (C-isopropyl) | ~155 - 160 | Thiazole ring carbon bonded to the isopropyl group. |
| C5 (C-methyl) | ~125 - 130 | Thiazole ring carbon bonded to the methyl group. |
| Isopropyl-CH | ~30 - 35 | Methine carbon of the isopropyl group. |
| Isopropyl-CH₃ | ~22 - 25 | Methyl carbons of the isopropyl group. |
| Ring-Methyl | ~12 - 15 | Carbon of the methyl group at C5. |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, allowing for the unambiguous determination of its elemental formula (C₇H₁₀ClNS). The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with a second peak (M+2) approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, offering valuable structural information. The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the chlorine atom, cleavage of the isopropyl group, and fragmentation of the thiazole ring itself. The most stable fragments will produce the most intense peaks in the spectrum.
Due to the lack of a published mass spectrum for this compound, the spectrum of the structurally similar 2-Isopropyl-4-methylthiazole can be examined to predict the fragmentation behavior, keeping in mind that the primary fragmentation in the target molecule would likely involve the loss of the chlorine atom.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass/charge) | Proposed Fragment Identity | Notes |
| 175/177 | [C₇H₁₀ClNS]⁺ | Molecular ion peak (M⁺) and its ³⁷Cl isotope peak. |
| 160/162 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 140 | [M - Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chloro compounds. |
| 133/135 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement if structurally possible, or other isomerisation. |
| 98 | [C₄H₄NS]⁺ | Fragment corresponding to the thiazole ring after loss of the isopropyl and chloro groups. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound, confirming its connectivity and conformation in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Bond Parameters
If a suitable single crystal of this compound can be grown, Single-Crystal X-ray Diffraction (SCXRD) would yield a detailed molecular structure. The resulting electron density map would reveal the precise positions of all non-hydrogen atoms. For chiral molecules, SCXRD can be used to determine the absolute configuration. researchgate.netnih.govchemicalbook.com While the target molecule itself is not chiral, this technique would provide unequivocal proof of its regiochemistry.
Although a crystal structure for this compound is not available, data from other substituted thiazoles, such as 2-chloro-5-chloromethyl-1,3-thiazole , can illustrate the type of information obtained. nih.gov The analysis of such structures reveals key bond parameters and the planarity of the thiazole ring.
Interactive Data Table: Representative Bond Lengths and Angles for a Substituted Chlorothiazole Ring (based on analogous structures)
| Parameter | Typical Value | Notes |
| C2-Cl Bond Length | 1.70 - 1.75 Å | The length of the bond between the thiazole ring and the chlorine atom. |
| S-C2 Bond Length | 1.72 - 1.78 Å | Bond length within the thiazole ring. |
| N-C2 Bond Length | 1.30 - 1.35 Å | Bond length within the thiazole ring. |
| C4-C5 Bond Length | 1.35 - 1.40 Å | Double bond character within the thiazole ring. |
| S-C2-N Bond Angle | 110 - 115° | Angle within the five-membered ring. |
| C4-C5-S Bond Angle | 108 - 112° | Angle within the five-membered ring. |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of a molecule. nih.govnih.gov This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | 40 - 50% | Van der Waals interactions between hydrogen atoms on adjacent molecules. |
| C···H / H···C | 20 - 30% | Interactions involving carbon and hydrogen atoms, indicative of C-H···π or other weak interactions. |
| Cl···H / H···Cl | 5 - 15% | Interactions involving the chlorine atom and hydrogen atoms on neighboring molecules. |
| S···H / H···S | 5 - 10% | Interactions involving the sulfur heteroatom. |
| N···H / H···N | < 5% | Potential weak hydrogen bonding involving the nitrogen heteroatom. |
Microwave Spectroscopy for Gas-Phase Conformational Dynamics and Internal Rotation Barriers
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. This method provides extremely precise values for the rotational constants of a molecule, which are inversely related to its moments of inertia. From these constants, a very accurate molecular structure in the gas phase can be determined.
For this compound, microwave spectroscopy could be used to study its conformational dynamics. Specifically, it would be a powerful tool for determining the barriers to internal rotation for both the isopropyl and methyl groups. mdpi.com The rotation of these groups can cause small splittings in the rotational transitions, and the analysis of these splittings allows for the calculation of the potential energy barriers hindering rotation.
This information is crucial for understanding the molecule's flexibility and the energetic landscape of its different conformations. While experimental microwave data for this compound is not available, studies on similar molecules, such as 2-methylthiophene, demonstrate the utility of this technique in determining rotational barriers with high precision. mdpi.com For the isopropyl group, multiple conformations and associated rotational barriers could potentially be identified.
Interactive Data Table: Estimated Molecular Properties Obtainable from Microwave Spectroscopy for this compound
| Parameter | Estimated Value Range | Significance |
| Rotational Constant A | 2000 - 3000 MHz | Related to the moment of inertia along the principal a-axis. |
| Rotational Constant B | 1000 - 1500 MHz | Related to the moment of inertia along the principal b-axis. |
| Rotational Constant C | 700 - 1000 MHz | Related to the moment of inertia along the principal c-axis. |
| Methyl Group Rotational Barrier (V₃) | 150 - 250 cm⁻¹ | The energy barrier for the internal rotation of the C5-methyl group. |
| Isopropyl Group Rotational Barrier | 200 - 400 cm⁻¹ | The energy barrier for the internal rotation of the C4-isopropyl group. |
Applications of 2 Chloro 4 Isopropyl 5 Methylthiazole As a Synthetic Building Block and Chemical Tool
Precursor in the Synthesis of Complex Organic Molecules
Research detailing the use of 2-Chloro-4-isopropyl-5-methylthiazole as a precursor for complex organic molecules is not available in the provided search results. While related chlorinated thiazole (B1198619) compounds are noted as valuable intermediates in the synthesis of agrochemicals and pharmaceuticals, specific pathways originating from this compound are not described. google.comgoogle.comepo.orgresearchgate.net
Role as an Intermediate for Diverse Heterocyclic Compounds
The search results lack specific examples or studies demonstrating the role of this compound as an intermediate in the synthesis of a diverse range of heterocyclic compounds.
Design and Development of Thiazole-Based Ligands for Metal Catalysis
There is no information within the search results on the design, development, or application of this compound in the creation of thiazole-based ligands for metal catalysis.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-isopropyl-5-methylthiazole, and how can reaction parameters influence yield?
- Methodological Answer : The synthesis typically employs Hantzsch thiazole synthesis or cyclocondensation of thiourea derivatives with α-haloketones. For example, substituting α-chloroketones with isopropyl and methyl groups can yield the target compound. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature : Reflux conditions (~100–120°C) improve cyclization efficiency .
- Catalysts : Bases like triethylamine or DIPEA neutralize HCl byproducts, driving the reaction forward .
Optimization via fractional factorial design can identify critical parameters for yield (>70%) and purity (HPLC >95%).
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is recommended:
- NMR :
- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for isopropyl; δ 2.3–2.5 ppm for thiazole-methyl) and chloro-induced deshielding of adjacent protons (δ 7.1–7.3 ppm) .
- ¹³C NMR : Thiazole carbons (C2: ~160 ppm; C4: ~120 ppm) and isopropyl carbons (~20–25 ppm) .
- IR : C-Cl stretch (~550–650 cm⁻¹) and C-S absorption (~680 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 189 (C₇H₁₀ClNS⁺) with fragmentation patterns reflecting chloro and isopropyl loss .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic sites (e.g., chloro group as electron-withdrawing) .
- HOMO-LUMO Gap : Predicts reactivity trends (e.g., ∆E ≈ 5.2 eV for similar thiazoles) .
- Collision Cross-Section : Validates gas-phase behavior for mass spectrometry applications .
Software like Gaussian or ORCA can simulate these properties, correlating with experimental data to refine computational models.
Q. What experimental strategies can resolve discrepancies in reported bioactivity data of thiazole derivatives like this compound?
- Methodological Answer : Address contradictions via:
- Standardized Assays : Use identical cell lines (e.g., HEK-293) and concentrations (IC₅₀ ± SEM) across studies .
- Metabolic Stability Tests : HPLC-MS monitors degradation under physiological conditions (pH 7.4, 37°C) to assess bioactivity persistence .
- Dose-Response Curves : Statistical analysis (e.g., ANOVA) identifies outliers and validates reproducibility .
Q. In designing catalysts for thiazole-mediated reactions, how does the substituent pattern influence catalytic efficiency?
- Methodological Answer : Substituents modulate steric and electronic effects:
- Isopropyl Group : Steric hindrance reduces catalyst accessibility but enhances selectivity in Suzuki-Miyaura couplings .
- Chloro Group : Electron-withdrawing nature polarizes the thiazole ring, accelerating nucleophilic aromatic substitution .
Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify these effects, guiding catalyst design (e.g., Pd/C for cross-coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
